1,1'-[6-(4-bromophenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dibutan-1-one
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Overview
Description
1-[6-(4-BROMOPHENYL)-7-BUTANOYL-3-METHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]BUTAN-1-ONE is a complex organic compound belonging to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a promising candidate for various scientific research applications.
Preparation Methods
The synthesis of 1-[6-(4-BROMOPHENYL)-7-BUTANOYL-3-METHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]BUTAN-1-ONE involves multiple steps. One common synthetic route includes the bromination of acetylphenoxyacetamides using N-bromosuccinimide (NBS), followed by the reaction with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol . The reaction conditions typically involve refluxing the mixture in an appropriate solvent, such as ethanol, under controlled temperature and pressure to achieve high yields.
Industrial production methods may involve the use of advanced catalytic systems and continuous flow reactors to optimize the reaction conditions and improve the overall efficiency and scalability of the process .
Chemical Reactions Analysis
1-[6-(4-BROMOPHENYL)-7-BUTANOYL-3-METHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]BUTAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[6-(4-BROMOPHENYL)-7-BUTANOYL-3-METHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]BUTAN-1-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[6-(4-BROMOPHENYL)-7-BUTANOYL-3-METHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]BUTAN-1-ONE involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit enzymes such as poly(ADP-ribose) polymerase-1 (PARP-1) and epidermal growth factor receptor (EGFR), leading to the induction of apoptosis in cancer cells . The compound’s ability to bind to these targets and modulate their activity is crucial for its therapeutic effects.
Comparison with Similar Compounds
1-[6-(4-BROMOPHENYL)-7-BUTANOYL-3-METHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]BUTAN-1-ONE can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable pharmacological activities.
Quinoxaline derivatives: These compounds also possess significant biological activities and are used in various therapeutic applications.
The uniqueness of 1-[6-(4-BROMOPHENYL)-7-BUTANOYL-3-METHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]BUTAN-1-ONE lies in its specific substitution pattern and the resulting biological activities, which make it a promising candidate for further research and development .
Properties
Molecular Formula |
C19H21BrN4O2S |
---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
1-[6-(4-bromophenyl)-5-butanoyl-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one |
InChI |
InChI=1S/C19H21BrN4O2S/c1-4-6-15(25)18-17(13-8-10-14(20)11-9-13)24(16(26)7-5-2)23-12(3)21-22-19(23)27-18/h8-11H,4-7H2,1-3H3 |
InChI Key |
DNKZTDVLNLMQQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C(N(N2C(=NN=C2S1)C)C(=O)CCC)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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